molecular formula C16H14O2 B124710 4,4'-Diacetylbiphenyl CAS No. 787-69-9

4,4'-Diacetylbiphenyl

Cat. No.: B124710
CAS No.: 787-69-9
M. Wt: 238.28 g/mol
InChI Key: YSTSBXDVNKYPTR-UHFFFAOYSA-N
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Description

4,4’-Diacetylbiphenyl is an organic compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . It is characterized by two acetyl groups attached to a biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diacetylbiphenyl can be synthesized through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Diacetylbiphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diacetylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4,4’-Dicarboxybiphenyl.

    Reduction: 4,4’-Di(hydroxyethyl)biphenyl.

    Substitution: 4,4’-Dinitrobiphenyl or 4,4’-Dihalobiphenyl.

Comparison with Similar Compounds

    4,4’-Dihydroxybiphenyl: Similar biphenyl structure but with hydroxyl groups instead of acetyl groups.

    4,4’-Dinitrobiphenyl: Contains nitro groups instead of acetyl groups.

    4,4’-Dihalobiphenyl: Halogen atoms replace the acetyl groups.

Uniqueness: 4,4’-Diacetylbiphenyl is unique due to its acetyl groups, which provide distinct reactivity compared to hydroxyl, nitro, or halogen substituents. This makes it a versatile intermediate in organic synthesis and material science .

Properties

IUPAC Name

1-[4-(4-acetylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSBXDVNKYPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306719
Record name 4,4'-Diacetylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787-69-9
Record name 787-69-9
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Record name 4,4'-Diacetylbiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diacetylbiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4,4'-diacetylbiphenyl be used to synthesize polymers with desirable properties?

A1: Yes, this compound serves as a valuable building block for synthesizing polymers with tailored properties. For instance, researchers have utilized this compound in polycondensation reactions with aromatic tetraamine compounds to create polyquinoxalines. [] These polymers are known for their excellent thermal stability and high heat resistance, making them suitable for applications requiring durability at elevated temperatures. [] Additionally, this compound derivatives with varying functional groups (hydrogen, amine, or nitro) have been employed to create porous polymers with controllable pore structures, ranging from microporous to hierarchical micro- and mesoporous. [] This tunability in pore size and structure makes these polymers promising for applications like catalysis, separation, and gas storage.

Q2: How does the functionalization of this compound impact the properties of the resulting polymers?

A2: Functionalization of this compound plays a crucial role in determining the final properties of the synthesized polymers. Studies have demonstrated that incorporating specific functional groups can significantly influence pore structure, surface polarity, and thermal stability. [] For example, using hydrogen-functionalized this compound derivatives leads to predominantly microporous polymers, while amine- or nitro-functionalized derivatives result in hierarchical porous structures. [] These structural variations directly impact the polymers' surface area, pore volume, and adsorption capabilities. Moreover, the choice of functional group can affect the polymers' thermal stability, with certain groups enhancing their resistance to degradation at high temperatures. []

Q3: What synthetic routes utilize this compound as a starting material?

A3: this compound serves as a versatile precursor in various organic syntheses. One example is its use in preparing biflavone precursors. Researchers have successfully synthesized these precursors by reacting enamines derived from this compound with 6-chlorosyl-hept-6-enoyl chloride. [] The resulting biflavone precursors can be further modified to obtain a wide range of biflavone derivatives, which hold potential biological and pharmacological activities.

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